molecular formula C20H18ClN3O3 B2862428 N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 941930-07-0

N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No. B2862428
CAS RN: 941930-07-0
M. Wt: 383.83
InChI Key: HRRJCILPISRVTR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a pyridazine ring (a six-membered ring with two nitrogen atoms), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and a chlorophenyl group (a phenyl ring with a chlorine substituent). It also contains an acetamide group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . For example, certain N-substituted phenyl-2-acetamide derivatives have been synthesized through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research has explored the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, highlighting their transformation in human and rat liver microsomes. These studies are crucial for understanding the biochemical pathways and potential human health implications of exposure to these compounds. Such research contributes to the assessment of environmental and health risks associated with the use of chloroacetamide herbicides in agriculture (Coleman et al., 2000).

Soil Reception and Activity of Herbicides

The impact of wheat straw and irrigation on the soil reception and herbicidal activity of compounds like acetochlor and metolachlor has been studied. This research provides insights into the environmental behavior of these herbicides, informing agricultural practices for optimal weed control and minimal environmental impact (Banks & Robinson, 1986).

Spectroscopic and Quantum Mechanical Studies

Studies have also focused on the synthesis and analysis of bioactive compounds, including benzothiazolinone acetamide analogs, for potential applications in pharmaceuticals and dye-sensitized solar cells. These compounds' spectroscopic, quantum mechanical properties, and ligand-protein interactions have been investigated, contributing to the development of new materials and therapeutic agents (Mary et al., 2020).

Antimicrobial and Anticonvulsant Activities

Research into omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives has examined their potential antimicrobial and anticonvulsant activities. Such studies highlight the therapeutic applications of these compounds, contributing to the development of new drugs for treating infections and seizures (Aktürk et al., 2002).

Environmental Fate and Breakdown

The breakdown patterns of metolachlor and alachlor in aquatic systems have been investigated to understand their environmental fate. This research informs water quality management and pollution control strategies, ensuring the safety of aquatic ecosystems (Graham et al., 1999).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-27-16-8-6-14(7-9-16)18-10-11-20(26)24(23-18)13-19(25)22-12-15-4-2-3-5-17(15)21/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRJCILPISRVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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